![molecular formula C12H16Cl2N2O2S B4428297 1-[(2,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4428297.png)
1-[(2,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine
Descripción general
Descripción
1-[(2,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine, also known as DBMP, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields, including medicine and agriculture. DBMP is a piperazine derivative that contains a sulfonyl group and two chlorine atoms attached to a benzyl ring.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. In medicine, this compound has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses.
In agriculture, this compound has been shown to inhibit the activity of various enzymes that are important for pest and fungal survival, such as acetylcholinesterase and chitinase. It has also been shown to disrupt the cell membranes of pests and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its concentration and the target organism or system. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties, as mentioned earlier. It has also been shown to have neuroprotective effects, as it can protect against oxidative stress and inflammation in the brain.
In agriculture, this compound has been shown to have toxic effects on pests and fungi, leading to their death. It has also been shown to stimulate root growth and enhance nutrient uptake in plants, leading to increased plant growth and yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(2,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine in lab experiments include its high purity, stability, and versatility. This compound can be easily synthesized and purified, and it can be used as a ligand for the synthesis of various metal-organic frameworks. This compound can also be used as a potential pesticide and fungicide in agricultural research.
The limitations of using this compound in lab experiments include its potential toxicity and limited availability. This compound has been shown to have toxic effects on pests and fungi, but its toxicity to humans and animals is not fully understood. This compound is also not widely available, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on 1-[(2,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine. In medicine, this compound could be further studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. It could also be studied as a potential anti-inflammatory and anti-cancer agent.
In agriculture, this compound could be further studied as a potential pesticide and fungicide, with a focus on its safety and efficacy. It could also be studied as a potential plant growth regulator, with a focus on its mechanism of action and effects on plant physiology.
In material science, this compound could be further studied as a precursor for the synthesis of various metal-organic frameworks, with a focus on their potential applications in gas storage, separation, and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and applications in these fields.
Aplicaciones Científicas De Investigación
1-[(2,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine has been studied for its potential application in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been reported to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. This compound has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
In agriculture, this compound has been studied as a potential pesticide and fungicide. It has been shown to have broad-spectrum activity against various pests and fungi, including aphids, thrips, and powdery mildew. This compound has also been studied as a potential plant growth regulator, as it has been shown to stimulate root growth and enhance nutrient uptake in plants.
In material science, this compound has been studied as a potential precursor for the synthesis of various metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. This compound has been shown to be a versatile ligand that can form MOFs with various metal ions, including copper, zinc, and cobalt.
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methylsulfonyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O2S/c1-15-4-6-16(7-5-15)19(17,18)9-10-2-3-11(13)8-12(10)14/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVXLVLPBSISEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



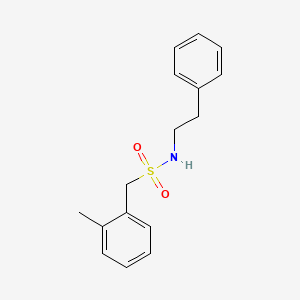
![2,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4428232.png)

![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(4-methylbenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4428253.png)
![N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B4428257.png)
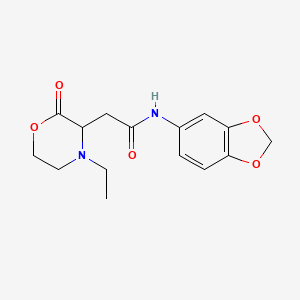
![N-(1-ethylpropyl)-1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4428270.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4428279.png)
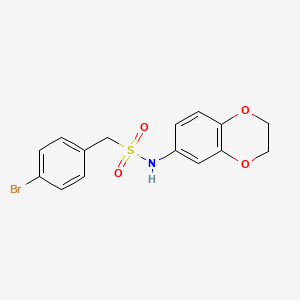
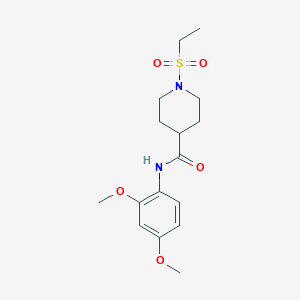
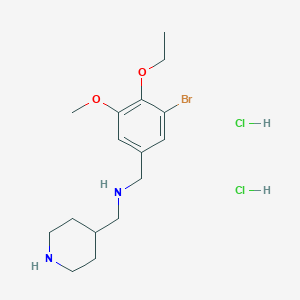
![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4428307.png)
![3-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4428313.png)